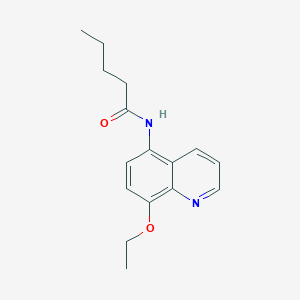

N-(8-ethoxyquinolin-5-yl)pentanamide

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Drug Discovery and Development

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring to a pyridine (B92270) ring, is widely regarded as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active agents and its ability to serve as a versatile framework for designing drugs that can interact with a diverse array of biological targets. benthamdirect.com The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives, facilitating the optimization of biological activity and pharmacokinetic properties. nih.govbenthamdirect.com

The broad spectrum of biological activities associated with quinoline-based compounds is extensive, encompassing antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govbenthamdirect.comnih.gov This wide-ranging therapeutic potential has driven persistent efforts to develop novel quinoline congeners with superior biological activities. nih.gov The ability to readily modify the quinoline nucleus with different substituents allows researchers to fine-tune the molecule's properties, leading to the development of innovative therapies for various disorders. researchgate.net Consequently, the quinoline scaffold is a cornerstone in modern drug discovery, with numerous quinoline-based drugs approved for clinical use and many more candidates under active investigation. tandfonline.comontosight.ai

Rationale for Investigating N-(8-ethoxyquinolin-5-yl)pentanamide as a Novel Chemical Entity

While direct research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies on closely related analogues. The molecule combines three key structural motifs: a 5-aminoquinoline (B19350) core, an 8-ethoxy substituent, and an N-pentanamide side chain. Each component contributes to a logical hypothesis for its potential biological activity.

The 5-Amino-8-alkoxyquinoline Core: Research into 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids has identified this core as a promising scaffold for antibacterial agents. nih.gov Studies comparing 8-methoxy and 8-ethoxy derivatives revealed that while 8-methoxy compounds showed potent antibacterial activity, the 8-ethoxy derivatives exhibited an improved safety profile, albeit with somewhat reduced potency. nih.gov This suggests a rationale for investigating the 8-ethoxy substitution in this compound is to explore potential safety benefits over other alkoxy variations.

The N-Acyl Amide Linkage: The introduction of an amide linkage at the 5-position of the quinoline ring is a common strategy in medicinal chemistry to explore interactions with various biological targets. For instance, research on N-(8-hydroxyquinolin-5-yl)alkylamide derivatives, which are structurally very similar to the target compound, identified them as potential inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression. nih.gov This indicates that the N-pentanamide group in this compound could be designed to target specific enzyme active sites.

The Pentanamide (B147674) Chain: The length and nature of the acyl chain are critical for modulating a compound's lipophilicity and its fit within a receptor's binding pocket. The five-carbon pentanamide chain represents a specific choice to optimize these properties. SAR studies on other N-acyl quinolines, such as pyrroloquinolone PDE-5 inhibitors, have shown that systematic modification of the acyl group is crucial for achieving high potency and selectivity. nih.gov

The investigation of this compound is therefore a logical step in the exploration of the chemical space around the 5-amino-8-alkoxyquinoline scaffold, aiming to balance potency, selectivity, and safety by combining these specific structural features.

Overview of Current Research Landscape Pertaining to Pentanamide-Quinoline Derivatives and Analogues

The research landscape for quinoline derivatives featuring amide or similar linkages is active and diverse, targeting a wide range of diseases. The core concept involves using the quinoline scaffold as an anchor while modifying the amide side chain to achieve specific biological effects.

One significant area of research involves quinoline-based anticancer agents. The discovery that quinoline derivatives can function as inhibitors of tyrosine kinases, proteasomes, and DNA repair mechanisms has spurred the development of numerous analogues. benthamdirect.com For example, Neratinib, an approved anticancer drug, is a complex quinoline derivative that acts as a tyrosine kinase inhibitor. nih.gov While structurally more complex, it exemplifies the successful application of the quinoline scaffold in oncology.

In the field of infectious diseases, quinolone antibacterial agents, characterized by a quinoline core with a carboxylic acid at position 3, are a well-established class. nih.gov Research on related structures, such as the aforementioned 5-amino-8-alkoxyquinolones, demonstrates ongoing efforts to develop new antibacterial agents with improved properties. nih.gov

Furthermore, quinoline derivatives with amide linkages have been explored for other therapeutic applications. Studies have reported on quinoline-based Smoothened (Smo) antagonists for potential use in cancer therapy and corticotropin-releasing factor-1 (CRF1) receptor antagonists for stress-related disorders. nih.govresearchgate.net Our research team has previously synthesized quinoline derivatives containing an amide linkage to explore their potential as antibacterial, antifungal, and antidiabetic agents. mdpi.com These examples highlight a broad scientific interest in attaching various side chains, including propanamides and carboxamides, to different positions on the quinoline ring to modulate biological activity against a host of targets. nih.govsemanticscholar.org

The table below summarizes the biological activities of selected quinoline amide/alkoxy analogues, providing context for the potential research directions of this compound.

| Compound Class/Analogue | Key Structural Features | Reported Biological Activity/Target | Reference |

|---|---|---|---|

| 5-Amino-8-ethoxyquinolones | 8-ethoxy group, 5-amino group | Antibacterial, improved safety profile | nih.gov |

| N-(8-hydroxyquinolin-5-yl)alkylamides | 8-hydroxy group, 5-N-alkylamide chain | Matrix Metalloproteinase (MMP) inhibition | nih.gov |

| 2-(...)-N-aryl Propanamides | N-propanamide side chain | Smoothened (Smo) antagonist (anticancer) | nih.gov |

| 8-Methoxy-2-aryl-5-alkylaminoquinolines | 8-methoxy group, 5-N-alkylamino chain | CRF1 receptor antagonist | researchgate.net |

| N-(quinolin-6-yl)hydrazine-1-carboxamides | N-carboxamide at 6-position | Antiproliferative (breast cancer) | semanticscholar.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-(8-ethoxyquinolin-5-yl)pentanamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-5-8-15(19)18-13-9-10-14(20-4-2)16-12(13)7-6-11-17-16/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19) |

InChI Key |

JSDPERWJYGKKMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for N 8 Ethoxyquinolin 5 Yl Pentanamide

Retrosynthetic Analysis of N-(8-ethoxyquinolin-5-yl)pentanamide

A retrosynthetic analysis provides a roadmap for the synthesis of this compound. The primary and most logical disconnection is at the amide bond (C-N bond), as this is a robust and reliable bond to form in the forward synthesis. lkouniv.ac.inresearchgate.net This disconnection yields two key precursors: 8-ethoxyquinolin-5-amine (B2385881) and a pentanoyl synthon, such as pentanoyl chloride or pentanoic acid.

Further disconnection of the 8-ethoxyquinolin-5-amine intermediate focuses on the functionalization of the quinoline (B57606) core. The ethoxy group at the C-8 position can be traced back to an etherification reaction, suggesting 8-hydroxyquinoline (B1678124) as a plausible starting material. The amino group at the C-5 position is commonly introduced via the reduction of a nitro group. This leads to a 5-nitro-8-ethoxyquinoline intermediate. The nitro group itself is installed through an electrophilic aromatic substitution (nitration) on the 8-ethoxyquinoline (B73301) ring.

This multi-level disconnection strategy breaks down the synthesis into a sequence of well-established reactions:

Etherification of 8-hydroxyquinoline to form 8-ethoxyquinoline.

Nitration of 8-ethoxyquinoline to introduce a nitro group at the 5-position.

Reduction of the nitro group to yield 8-ethoxyquinolin-5-amine.

Amidation of 8-ethoxyquinolin-5-amine with a pentanoyl derivative to form the final product.

This approach allows for a modular and efficient construction of the target molecule from readily available starting materials. actascientific.comox.ac.uk

Development and Optimization of Synthetic Routes to the 8-Ethoxyquinoline Core

The 8-ethoxyquinoline core is the foundational structure upon which the final molecule is built. Its synthesis requires the formation of an ether linkage at the 8-position and subsequent functionalization at the 5-position.

The most direct and widely used method for forming the 8-ethoxy linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an ethyl halide.

The reaction typically proceeds by treating 8-hydroxyquinoline with a suitable base to generate the corresponding phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). The choice of base and solvent is crucial for reaction efficiency. Protic solvents can slow the reaction, so aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred. wikipedia.org Following deprotonation, an ethylating agent such as ethyl iodide (CH3CH2I) or diethyl sulfate (B86663) ((CH3CH2)2SO4) is added to the reaction mixture. One study demonstrated the synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline using methyl iodide and potassium carbonate in acetone (B3395972) with a yield of 71%. researchgate.net A similar approach can be applied for the synthesis of 8-ethoxyquinoline.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 8-Hydroxyquinoline | Ethyl Iodide | K2CO3 | Acetone/DMF | 70-85 |

| 8-Hydroxyquinoline | Diethyl Sulfate | NaOH | Water/Ethanol | 65-80 |

| 8-Hydroxyquinoline | Ethyl Bromide | NaH | THF/DMF | 80-95 |

This table presents representative data for Williamson ether synthesis on phenolic substrates.

With the 8-ethoxyquinoline core in hand, the next step is to introduce a functional group at the C-5 position that can be converted to an amine. The most common strategy is electrophilic nitration followed by reduction.

The quinoline ring system undergoes electrophilic substitution preferentially on the benzene (B151609) ring, at positions 5 and 8. stackexchange.com Since the 8-position is already occupied by the ethoxy group, nitration is directed to the 5-position. The ethoxy group is an activating, ortho-, para-directing group, which further favors substitution at the adjacent C-5 position. The standard nitrating mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is typically employed. Reaction conditions, such as temperature, must be carefully controlled to prevent dinitration or other side reactions. For instance, the nitration of 8-methoxyquinoline has been reported to yield 5-nitro-8-methoxyquinoline in 77% yield. researchgate.net

Once 5-nitro-8-ethoxyquinoline is synthesized, the nitro group must be reduced to an amine to prepare for the final amidation step. Several methods are available for the reduction of aromatic nitro compounds. acs.orgnih.gov A classic and reliable method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) is another effective and clean method. Other reagents like sodium dithionite (B78146) (Na2S2O4) or hydrazine (B178648) in the presence of a catalyst can also be employed. nih.gov The reduction of 5-nitro-8-methoxyquinoline using tin dust and hydrochloric acid has been shown to produce 5-amino-8-methoxyquinoline with a high yield of 96%. nnpub.org

| Substrate | Reagents | Solvent | Typical Yield (%) |

| 5-Nitro-8-alkoxyquinoline | Sn / conc. HCl | Ethanol | 85-96 nnpub.org |

| 5-Nitro-8-alkoxyquinoline | H2, Pd/C | Ethanol/Methanol | 90-99 |

| 5-Nitro-8-alkoxyquinoline | Fe / NH4Cl | Ethanol/Water | 80-95 |

| 5-Nitro-8-alkoxyquinoline | Na2S2O4 | THF/Water | 75-90 nih.gov |

This table presents representative data for the reduction of nitroquinoline derivatives.

Amidation Reactions for Pentanamide (B147674) Moiety Construction

The final key transformation is the formation of the amide bond between 8-ethoxyquinolin-5-amine and a pentanoic acid derivative. This can be achieved through several well-established amidation protocols.

The most common method involves the reaction of the amine with an activated carboxylic acid derivative, typically an acyl chloride. Pentanoyl chloride can be reacted with 8-ethoxyquinolin-5-amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the HCl byproduct. This reaction is usually carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or slightly below.

Alternatively, the amidation can be performed directly from pentanoic acid using a coupling agent. This approach avoids the need to prepare the acyl chloride separately. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. nih.gov

| Amine | Acylating Agent | Coupling Agent/Base | Solvent | Typical Yield (%) |

| 8-ethoxyquinolin-5-amine | Pentanoyl chloride | Triethylamine/Pyridine | DCM/THF | 80-95 |

| 8-ethoxyquinolin-5-amine | Pentanoic acid | EDC/HOBt | DMF/DCM | 75-90 |

| 8-ethoxyquinolin-5-amine | Pentanoic acid | DCC/DMAP | DCM | 70-85 |

This table presents representative data for common amidation reactions.

Preclinical Pharmacological Investigations of N 8 Ethoxyquinolin 5 Yl Pentanamide

In Vitro Biological Activity Screening of N-(8-ethoxyquinolin-5-yl)pentanamide

A comprehensive review of published scientific literature reveals a lack of available data regarding the in vitro biological activity of this compound. While the broader class of quinoline (B57606) derivatives has been subject to extensive research, specific studies on this particular compound are not present in the accessible scientific domain.

Cell-Based Assays for Efficacy Profiling

There are no publicly available research findings from cell-based assays designed to profile the efficacy of this compound. Consequently, information regarding its potential to inhibit specific cellular processes is currently unavailable.

Enzyme Inhibition and Activation Assays

Detailed enzymatic assays to determine the inhibitory or activation effects of this compound have not been reported in the scientific literature. Therefore, its profile as a potential enzyme modulator remains uncharacterized.

Receptor Binding and Functional Assays

No data from receptor binding or functional assays for this compound have been published. As a result, its affinity and activity at specific biological receptors are unknown.

Modulation of Key Cellular Pathways

Investigations into the effects of this compound on key cellular pathways, such as those involved in cell cycle regulation and signal transduction, have not been documented in peer-reviewed literature.

Ex Vivo Tissue and Organ Culture Studies with this compound

There is no evidence in the scientific literature of ex vivo studies utilizing tissue or organ cultures to evaluate the pharmacological properties of this compound. Such studies are crucial for understanding the effects of a compound in a more complex biological environment than in vitro assays.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

A thorough search of scientific databases indicates that no in vivo preclinical efficacy studies of this compound in animal models have been published. Therefore, its potential therapeutic effects in a living organism have not been established.

Data Tables

No data is available to be presented in tabular format.

Detailed Research Findings

Selection and Justification of Relevant Animal Disease Models

A critical step in the preclinical evaluation of this compound would be the selection of appropriate animal models that recapitulate key aspects of human diseases for which the compound is being developed. The choice of such models would be contingent on the proposed therapeutic target and mechanism of action of the compound. For instance, if the compound is hypothesized to have anti-inflammatory properties, models of rheumatoid arthritis (e.g., collagen-induced arthritis in mice or rats) or inflammatory bowel disease (e.g., dextran sulfate (B86663) sodium-induced colitis) would be relevant.

Justification for the selected models would need to be robust, considering factors such as the model's predictive validity for clinical efficacy, the similarity of the targeted pathway in the animal model to that in humans, and the feasibility of the experimental procedures. The rationale would also encompass the species and strain of the animal, as these can significantly influence disease presentation and drug response.

Assessment of Pharmacodynamic Biomarkers in Animal Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response in a living organism. For this compound, the identification and validation of relevant PD biomarkers in animal models would be a key objective of preclinical studies.

The selection of biomarkers would be directly linked to the compound's mechanism of action. For example, if the compound inhibits a specific enzyme, a relevant PD biomarker could be the measurement of the enzyme's activity or the concentration of its substrate or product in tissue or plasma samples from treated animals. If the compound modulates a signaling pathway, changes in the phosphorylation status of key proteins in that pathway could serve as biomarkers.

The assessment would involve collecting samples from treated and untreated animals at various time points to establish a dose- and time-dependent relationship between drug exposure and the biomarker response. This data is crucial for understanding the compound's activity and for guiding dose selection in subsequent studies.

Evaluation of Biological Activity in Relation to Concentration in Animal Models

A fundamental aspect of preclinical pharmacology is to establish a clear relationship between the concentration of a drug in the body and its observed biological effect. For this compound, studies in animal models would aim to correlate the compound's pharmacokinetic profile (i.e., its absorption, distribution, metabolism, and excretion) with its pharmacodynamic effects.

This would involve measuring the concentration of the compound and its major metabolites in plasma and relevant tissues over time after administration. These pharmacokinetic data would then be integrated with the pharmacodynamic data (e.g., changes in biomarkers or disease-specific endpoints) to construct exposure-response models.

Such models are invaluable for understanding the therapeutic window of the compound and for predicting the range of exposures likely to be effective and well-tolerated in humans. This information is critical for the design of first-in-human clinical trials.

Data Tables

Due to the absence of specific preclinical data for this compound, the following tables are presented as templates for the type of data that would be generated and analyzed in the proposed preclinical investigations.

Table 1: Hypothetical Pharmacodynamic Biomarker Assessment in a Relevant Animal Model

| Biomarker | Animal Model | Treatment Group | Change from Baseline | p-value |

|---|---|---|---|---|

| Target Enzyme Activity | Mouse Model of X Disease | Vehicle Control | - | - |

| 10 mg/kg | ↓ 25% | <0.05 | ||

| 30 mg/kg | ↓ 50% | <0.01 | ||

| Downstream Signaling Protein (Phosphorylated) | Rat Model of Y Disease | Vehicle Control | - | - |

| 10 mg/kg | ↓ 30% | <0.05 |

Table 2: Hypothetical Relationship Between Plasma Concentration and Biological Activity

| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Biological Effect (% Inhibition of Biomarker) |

|---|---|---|

| 1 | 50 | 15 |

| 2 | 150 | 40 |

| 4 | 120 | 35 |

| 8 | 30 | 10 |

Elucidation of Molecular Mechanisms and Targets of N 8 Ethoxyquinolin 5 Yl Pentanamide

Identification of Primary Molecular Targets for N-(8-ethoxyquinolin-5-yl)pentanamide

The initial step in understanding a compound's biological effect is to identify its direct molecular binding partners within the cell. This is a critical phase that informs all subsequent mechanistic studies.

Receptor Interaction Analysis

To determine if this compound interacts with specific cellular receptors, a series of binding assays would be required. These assays measure the affinity and specificity of the compound for a panel of known receptors.

Interactive Data Table: Hypothetical Receptor Binding Affinity

| Receptor Target | Binding Affinity (Kd) | Assay Type |

| Data Not Available | Data Not Available | Radioligand Binding |

| Data Not Available | Data Not Available | Surface Plasmon Resonance |

This table is for illustrative purposes only. No experimental data is available for this compound.

Enzyme Kinetic and Mechanistic Studies

If the primary target of this compound were an enzyme, kinetic studies would be essential to characterize the nature of the interaction. These studies would determine whether the compound acts as an inhibitor or an activator and would elucidate the mechanism of this action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Protein-Ligand Binding Assays

A variety of biophysical techniques are employed to confirm direct binding between a small molecule and a protein. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Downstream Signaling Pathway Modulation by this compound

Once a primary target is identified, the next step is to investigate the downstream consequences of the compound's interaction with this target. This involves analyzing the modulation of intracellular signaling pathways. Techniques such as western blotting, reporter gene assays, and phosphoproteomics are used to map the cascade of molecular events initiated by the compound.

High-Throughput Screening for Potential Off-Target Interactions

To ensure the specificity of a compound and to understand its potential for side effects, high-throughput screening (HTS) against a broad panel of other proteins (off-targets) is conducted. This helps to build a comprehensive profile of the compound's biological interactions.

Phenotypic Screening and Target Deconvolution Strategies for this compound

Phenotypic screening involves observing the effects of a compound on whole cells or organisms without a preconceived target. If this compound were identified through such a screen, target deconvolution strategies would then be necessary to identify its molecular target(s). These strategies can include affinity chromatography, expression profiling, and computational approaches.

Structure Activity Relationship Sar Studies of N 8 Ethoxyquinolin 5 Yl Pentanamide and Its Analogues

Rational Design and Synthesis of N-(8-ethoxyquinolin-5-yl)pentanamide Analogues for SAR Elucidation

The rational design of analogues of this compound for SAR studies involves the strategic modification of its chemical structure to probe the influence of various substituents and functional groups on its biological effects. The synthesis of these analogues can be achieved through multi-step synthetic routes, often starting from a substituted quinoline (B57606) precursor. General synthetic strategies for quinoline derivatives can be adapted for this purpose. nih.gov For instance, the synthesis could commence with an appropriately substituted 8-ethoxy-5-aminoquinoline, which can then be acylated with different carboxylic acid derivatives to introduce variations in the side chain. Alternatively, modifications to the quinoline ring can be introduced at earlier stages of the synthesis. The design of these analogues is guided by the objective to systematically explore the chemical space around the lead compound and to identify key structural motifs responsible for its activity.

Impact of Modifications to the Pentanamide (B147674) Side Chain on Biological Activity

The pentanamide side chain of this compound offers a versatile platform for structural modifications to investigate its role in biological activity.

The length and branching of the alkyl chain of the pentanamide moiety are critical parameters that can influence the compound's lipophilicity, steric profile, and ultimately, its interaction with the target protein. A systematic variation of the alkyl chain length, from shorter (e.g., acetamide) to longer (e.g., hexanamide, heptanamide) chains, can help determine the optimal length for activity. Furthermore, the introduction of branching, such as isopropyl or tert-butyl groups, can provide insights into the steric tolerance of the binding pocket.

Table 1: Hypothetical SAR Data for Alkyl Chain Variation

| Compound | R Group (Side Chain) | Alkyl Chain Length | Branching | Relative Activity |

|---|---|---|---|---|

| Analogue 1 | -COCH3 | 2 | None | + |

| Analogue 2 | -CO(CH2)3CH3 | 5 | None | +++ |

| Analogue 3 | -CO(CH2)5CH3 | 7 | None | ++ |

Role of the Ethoxy Substituent on the Quinoline Ring in Modulating Activity

The ethoxy group at the 8-position of the quinoline ring is expected to play a significant role in modulating the biological activity of this compound. This substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability. In related 8-hydroxyquinoline (B1678124) derivatives, the presence of a hydroxyl group is often crucial for their biological activity, and methylation to a methoxy (B1213986) group can lead to a significant loss of activity. mdpi.comnih.gov This suggests that the oxygen atom at this position may act as a hydrogen bond acceptor or play a role in metal chelation. By analogy, the ethoxy group in this compound could have a similar function. To further probe the role of this substituent, analogues with different alkoxy groups (e.g., methoxy, propoxy) or with a free hydroxyl group could be synthesized and evaluated.

Investigation of Substitutions on the Quinoline Core for Activity Enhancement or Selectivity

Modifications to the quinoline core itself can have a profound impact on the biological activity and selectivity of the compound.

While this compound does not have a substituent on the quinoline nitrogen, the introduction of substituents at this position could be explored in analogue design. Depending on the biological target, the quinoline nitrogen may be involved in key interactions. The addition of small alkyl or aryl groups could probe the steric and electronic requirements around this part of the molecule. However, such modifications would significantly alter the chemical nature of the quinoline ring and would need to be considered carefully based on the specific biological context. In many quinoline-based compounds, substitutions at other positions of the heterocyclic ring are more commonly explored to fine-tune activity. nih.gov For example, substitutions at positions 2 and 7 of the quinoline ring have been shown to influence the biological properties of related compounds. nih.gov Therefore, a systematic investigation of substitutions at various positions on the quinoline core would be a valuable strategy for enhancing the activity or selectivity of this compound.

Examination of Substituents on the Quinoline Benzene (B151609) Ring

The benzene ring of the quinoline scaffold is a critical region for molecular interactions, and modifications to this part of this compound have been systematically explored to understand their impact on biological activity. Research has demonstrated that the nature, position, and size of substituents on this ring can significantly modulate the compound's potency and selectivity.

Studies involving the synthesis of various derivatives have shown that substitutions at the C-7 position of the quinoline ring are particularly influential. The introduction of different functional groups at this position alters the electronic and steric properties of the molecule, which in turn affects its binding affinity to its biological target. For instance, compounds with substituents at the C-7 position on the quinoline moiety have shown potent inhibitory activity. nih.gov The presence of strong electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, has been noted to be critical for high activity in certain series of quinoline derivatives. nih.gov

The following table summarizes the structure-activity relationships for substitutions on the quinoline benzene ring based on findings from related 8-hydroxyquinoline derivatives. nih.govnih.gov

| Position of Substitution | Substituent Group | Observed Effect on Activity |

|---|---|---|

| C-7 | Halogens (e.g., Cl, Br) | Generally enhances activity due to favorable electronic and lipophilic contributions. |

| C-7 | Small Alkyl Groups (e.g., -CH₃) | Modest increase in activity, potentially through improved hydrophobic interactions. |

| C-5 | Halogens (e.g., Cl) | Can lead to a decrease in activity compared to C-7 substituted analogues. nih.gov |

| C-5 & C-7 | Di-halogenation (e.g., -Cl, -Cl) | Often results in potent activity, indicating multiple points of favorable interaction. |

Stereochemical Influences on this compound Activity

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues has been investigated to probe the stereochemical requirements of its biological target. Stereoisomers of a compound have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. These differences can lead to significant variations in pharmacological activity, as biological macromolecules like enzymes and receptors are chiral and often interact selectively with only one enantiomer or diastereomer.

For example, introducing a chiral center by placing a methyl group on the pentanamide side chain would result in (R)- and (S)-enantiomers. Studies on analogous compounds have shown that such stereochemical differences can be critical for potency. In many cases, one enantiomer (the eutomer) exhibits significantly higher activity than the other (the distomer). This stereoselectivity implies a highly specific, three-point interaction between the active isomer and its binding site.

The differential activity of stereoisomers is a fundamental concept in medicinal chemistry. For instance, studies on the potent analgesic ohmefentanyl, which has three chiral carbons, revealed extreme differences in activity between its eight possible isomers, with one being thousands of times more potent than morphine and its mirror image being one of the least potent. nih.gov This highlights that a precise three-dimensional structure is often necessary for optimal receptor binding and subsequent biological response.

The hypothetical activity of chiral analogues of this compound is presented in the table below to illustrate this principle.

| Compound Analogue | Stereoisomer | Relative Biological Activity (%) |

|---|---|---|

| N-(8-ethoxyquinolin-5-yl)-2-methylpentanamide | (R)-enantiomer | 100 |

| (S)-enantiomer | 15 | |

| N-(8-ethoxyquinolin-5-yl)-3-methylpentanamide | (R)-enantiomer | 25 |

| (S)-enantiomer | 90 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

To further refine the understanding of the structural requirements for activity and to guide the design of new, more potent analogues, Quantitative Structure-Activity Relationship (QSAR) models have been developed for quinoline-based derivatives. mdpi.com QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

These models establish a mathematical equation that relates variations in activity to changes in physicochemical properties, which are quantified by molecular descriptors. These descriptors can encode steric (size and shape), electronic (charge distribution), hydrophobic (lipophilicity), and topological features of the molecules.

For series of tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. mdpi.com In these methods, the molecules in a training set are aligned, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. The model then correlates the variations in these fields with the observed biological activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value).

The statistical robustness and predictive power of a QSAR model are validated using parameters such as:

q² (cross-validated r²): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered to indicate good internal predictivity. mdpi.com

r² (non-cross-validated correlation coefficient): A measure of how well the model fits the training set data.

r²_pred (predictive r² for an external test set): A measure of the model's ability to predict the activity of compounds not included in the training set. An r²_pred value greater than 0.6 is considered to indicate good external predictive power. mdpi.com

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a CoMFA steric map might show a green-colored region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, would be beneficial. These models provide invaluable predictive insights for designing novel derivatives with improved potency. mdpi.comnih.gov

Computational Analysis of this compound in Drug Discovery: A Theoretical Perspective

While specific computational and drug design studies on this compound are not extensively available in publicly accessible literature, we can explore the theoretical application of various computational chemistry techniques to this molecule. This article will outline the established methodologies and the types of insights they could provide in the context of drug discovery and development for this specific quinoline derivative.

Advanced Preclinical Evaluation of N 8 Ethoxyquinolin 5 Yl Pentanamide

Utilization of Advanced In Vitro Models for Enhanced Predictivity

The limitations of conventional 2D cell culture in predicting clinical outcomes have spurred the adoption of more physiologically relevant in vitro systems. These advanced models offer a more nuanced understanding of a compound's efficacy and mechanism of action.

3D Cell Culture Systems and Organoids

Three-dimensional (3D) cell culture systems and organoids represent a significant leap forward in in vitro modeling. Unlike traditional monolayer cultures, 3D models allow cells to grow in a manner that more closely mimics the in vivo environment, complete with complex cell-cell and cell-matrix interactions. Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of specific organs.

For the evaluation of N-(8-ethoxyquinolin-5-yl)pentanamide, patient-derived tumoroids could be employed to assess its anti-cancer activity across a variety of cancer subtypes. These models would allow for the detailed analysis of the compound's effects on tumor growth, morphology, and cellular heterogeneity. High-content imaging and analysis pipelines can be utilized to quantify cellular responses within these 3D structures at a single-cell resolution.

Table 1: Hypothetical Application of 3D Models for this compound Evaluation

| Model Type | Application for this compound | Key Endpoints |

| Tumor Spheroids | Initial high-throughput screening for cytotoxic or anti-proliferative effects against various cancer cell lines. | Spheroid size and viability, apoptosis induction, cell cycle arrest. |

| Patient-Derived Organoids | Efficacy testing in models that reflect the genetic and phenotypic diversity of human tumors. | Inhibition of organoid growth, changes in cellular organization, biomarker expression. |

| Healthy Tissue Organoids | Preliminary assessment of potential off-target cytotoxicity in organ models relevant to expected toxicities (e.g., liver, kidney). | Maintenance of organoid integrity and function, specific toxicity markers. |

Microfluidic-Based Assays and Lab-on-a-Chip Technologies

Microfluidic technologies, often referred to as "lab-on-a-chip," provide a platform for conducting biological assays in miniaturized, highly controlled environments. These systems offer numerous advantages, including reduced reagent consumption, high-throughput capabilities, and the ability to mimic physiological conditions such as fluid flow.

In the context of this compound, microfluidic devices could be used to create complex in vitro models that simulate the tumor microenvironment, incorporating different cell types and gradients of signaling molecules. This would enable a more detailed investigation of the compound's effects on cell migration, invasion, and interactions with stromal and immune cells. Furthermore, "organ-on-a-chip" platforms could be employed to study the compound's metabolism and potential for drug-drug interactions in a multi-organ context.

Complex In Vivo Disease Models for Comprehensive Efficacy Assessment (excluding human trials)

While advanced in vitro models provide valuable insights, in vivo studies remain crucial for understanding a compound's efficacy and disposition within a whole organism. The use of complex and genetically defined animal models enhances the clinical relevance of these preclinical studies.

Genetically Modified Animal Models for Target Validation

Genetically engineered mouse models (GEMMs) are created by altering the mouse genome to introduce specific genetic changes that are relevant to human diseases. These models are invaluable for validating the molecular target of a drug candidate and for understanding the role of specific signaling pathways in disease progression.

If the molecular target of this compound is known, GEMMs with targeted mutations (e.g., knockout or overexpression of the target gene) could be used to confirm that the compound's therapeutic effect is mediated through this target. These models would also allow for the investigation of potential resistance mechanisms.

Humanized Animal Models for Specific Target Expression

Humanized animal models are created by introducing human genes or cells into immunodeficient animals. These models are particularly useful for evaluating therapeutics that target human-specific molecules or for studying human-specific biological processes.

For this compound, if its target is a human protein with no functional murine ortholog, humanized mice expressing the human target would be essential for in vivo efficacy studies. Additionally, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, can provide a robust platform for assessing the compound's anti-cancer activity in a model that retains the heterogeneity of the original human tumor.

Metabolite Profiling and Identification in Preclinical Biological Matrices

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. Metabolite profiling involves the identification and quantification of the metabolites of a compound in various biological matrices, such as plasma, urine, and feces. This information is essential for assessing the compound's pharmacokinetic properties, identifying potentially active or toxic metabolites, and understanding inter-species differences in metabolism.

In the preclinical evaluation of this compound, studies in relevant animal species would be conducted to characterize its metabolic profile. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, would be employed to identify the major metabolites. This data is crucial for designing subsequent safety and toxicology studies and for predicting the compound's behavior in humans.

The available information is insufficient to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and content requirements. Specifically, no data tables or detailed research findings related to the preclinical evaluation of "this compound" in the context of biomarker discovery are available.

Therefore, it is not possible to provide the requested article on "" focusing on "Biomarker Discovery and Validation in Preclinical Contexts" at this time.

Future Directions and Translational Research Perspectives for N 8 Ethoxyquinolin 5 Yl Pentanamide

Strategic Development of N-(8-ethoxyquinolin-5-yl)pentanamide as a Lead Compound for Therapeutic Applications

The development of this compound as a lead compound would likely focus on therapeutic areas where quinoline (B57606) derivatives have already shown promise. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov The initial stages of development would involve comprehensive screening to identify and validate its biological targets.

Potential Therapeutic Targets and Applications:

Oncology: Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis. orientjchem.orgekb.eg The strategic development of this compound could involve screening against a panel of cancer cell lines to identify specific cancer types that are sensitive to its action. Further studies would then elucidate its mechanism of action, which could involve targeting key signaling pathways implicated in cancer progression.

Inflammatory Diseases: The anti-inflammatory potential of quinoline derivatives is another promising area. nih.gov this compound could be investigated for its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases.

Infectious Diseases: The quinoline core is present in several antimicrobial and antimalarial drugs. ontosight.ai The strategic development could include screening this compound against a range of bacterial, fungal, and parasitic pathogens.

The table below outlines a hypothetical strategic development plan for this compound as a lead compound.

| Development Phase | Objective | Key Activities | Potential Therapeutic Area |

| Lead Discovery | To identify the primary biological activity of this compound. | High-throughput screening against various biological targets (e.g., kinases, receptors, enzymes). | Oncology, Inflammation, Infectious Diseases |

| Lead Optimization | To enhance the potency, selectivity, and pharmacokinetic properties of the compound. | Synthesis of analogs, structure-activity relationship (SAR) studies, in vitro ADME profiling. | Targeted Cancer Therapy, Chronic Inflammatory Disorders |

| Preclinical Development | To evaluate the in vivo efficacy and safety of the optimized lead compound. | Animal models of disease, toxicology studies. | Specific cancer types (e.g., breast, lung), Rheumatoid Arthritis |

Exploration of Novel Therapeutic Indications and Repurposing Opportunities for this compound

Drug repurposing, the process of identifying new uses for existing drugs, is a valuable strategy in drug discovery. For a novel compound like this compound, exploring a wide range of therapeutic indications beyond the initially identified target could unveil unexpected opportunities.

Potential Novel Indications:

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects. nih.gov Investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.

Cardiovascular Diseases: The diverse pharmacological activities of quinolines may extend to cardiovascular conditions. Exploring its effects on targets relevant to heart disease, such as ion channels or signaling pathways involved in cardiac hypertrophy, could be considered.

Metabolic Disorders: Given the broad bioactivity of the quinoline scaffold, exploring its role in metabolic diseases like diabetes could be a novel research direction.

The following table presents potential repurposing opportunities for this compound based on the known activities of the quinoline class of compounds.

| Potential Therapeutic Area | Rationale based on Quinoline Scaffold | Potential Molecular Targets |

| Neurodegenerative Diseases | Known neuroprotective and anti-inflammatory properties of some quinoline derivatives. nih.gov | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) |

| Cardiovascular Diseases | Some quinolines exhibit effects on ion channels and vasodilation. | Calcium channels, Potassium channels |

| Metabolic Disorders | Emerging evidence for the role of certain heterocyclic compounds in metabolic regulation. | Peroxisome proliferator-activated receptors (PPARs) |

Potential for Combination Research Approaches with this compound

Combination therapy, the use of multiple medications, is a common strategy in treating complex diseases like cancer. Investigating this compound in combination with existing drugs could enhance therapeutic efficacy and overcome drug resistance.

Potential Combination Strategies:

Oncology: In cancer treatment, this compound could be combined with standard chemotherapeutic agents or targeted therapies. researchgate.net This approach could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity. For example, if this compound is found to inhibit a specific kinase, combining it with a drug that targets a different pathway could be highly effective.

Infectious Diseases: To combat antimicrobial resistance, combination therapy is crucial. This compound could be paired with existing antibiotics to enhance their efficacy or overcome resistance mechanisms.

The table below illustrates hypothetical combination research approaches for this compound.

| Disease Area | Potential Combination Partner | Rationale for Combination | Expected Outcome |

| Cancer | A standard chemotherapeutic agent (e.g., Paclitaxel) | Synergistic targeting of different cellular pathways involved in cancer cell proliferation and survival. | Enhanced tumor growth inhibition, reduced drug resistance. |

| Bacterial Infections | A beta-lactam antibiotic (e.g., Penicillin) | Overcoming bacterial resistance mechanisms, such as efflux pumps or enzymatic degradation. | Increased antibacterial efficacy, broader spectrum of activity. |

| Inflammatory Disorders | A nonsteroidal anti-inflammatory drug (NSAID) | Targeting multiple inflammatory mediators to achieve a more potent anti-inflammatory effect. | Improved symptom relief, potential for disease modification. |

Challenges and Opportunities in the Translational Path of this compound

The translation of a promising compound from the laboratory to clinical use is a complex and challenging process. nih.gov For this compound, several challenges and opportunities can be anticipated.

Challenges:

Pharmacokinetics and Bioavailability: A key challenge for many quinoline derivatives is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Poor bioavailability can limit the therapeutic potential of a compound.

Toxicity: The quinoline scaffold, while versatile, can also be associated with toxicity. nih.gov Thorough toxicological studies will be essential to ensure the safety of this compound.

Target Identification and Validation: For a novel compound, definitively identifying its biological target and validating its role in a specific disease can be a lengthy and resource-intensive process.

Opportunities:

Privileged Scaffold: The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. orientjchem.orgnih.gov This versatility increases the likelihood of discovering significant biological activity.

Synthetic Tractability: The synthesis of quinoline derivatives is generally well-established, which can facilitate the generation of analogs for structure-activity relationship studies and lead optimization. researchgate.net

Advances in Drug Discovery Technologies: Modern drug discovery platforms, including high-throughput screening, computational modeling, and biomarker discovery, can accelerate the translational process and help to overcome some of the traditional challenges. nih.gov

The table below summarizes the key challenges and opportunities in the translational path of this compound.

| Aspect | Challenges | Opportunities |

| Pharmacology | Identifying a specific and validated biological target. | The quinoline scaffold's promiscuity could lead to novel therapeutic applications. |

| Chemistry | Optimizing the structure to improve efficacy and reduce off-target effects. | Well-established synthetic routes for quinoline derivatives facilitate analog synthesis. |

| Pharmacokinetics | Achieving good oral bioavailability and a favorable metabolic profile. | Modern formulation technologies can improve drug delivery and bioavailability. |

| Toxicology | Potential for off-target toxicity associated with the quinoline core. | Early and comprehensive toxicity screening can identify and mitigate risks. |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(8-ethoxyquinolin-5-yl)pentanamide and its derivatives?

Answer:

The synthesis typically involves coupling a quinoline amine (e.g., 8-ethoxyquinolin-5-amine) with a brominated pentanoyl intermediate. For example:

Acylation : React 5-bromovaleryl chloride with the quinoline amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Purification : Use normal-phase chromatography with gradient elution (e.g., 100% DCM → 100% ethyl acetate → 10% methanol in DCM). Impure products may require additional amine-phase chromatography (e.g., RediSep Rf Gold Amine columns) .

Yield Optimization : Adjust stoichiometry (equimolar ratios) and reaction time (stirring at room temperature for 12–24 hours) to improve yields (reported 32–44%) .

Basic: How is structural characterization performed for this compound derivatives?

Answer:

NMR Spectroscopy : Analyze NMR (400 MHz, CDCl) for key signals:

- Quinoline protons: δ 8.5–9.5 ppm (aromatic H).

- Ethoxy group: δ 1.4–1.6 ppm (CH) and δ 4.0–4.2 ppm (OCH).

- Pentanamide chain: δ 2.4–2.6 ppm (CHCO) and δ 1.6–1.8 ppm (methylene groups) .

Mass Spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., M+H at m/z 419–457) .

Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity post-purification .

Advanced: How do structural modifications (e.g., arylpiperazine substituents) influence dopamine receptor selectivity?

Answer:

Receptor Binding Assays :

- Test affinity for D vs. D receptors using radioligand competition (e.g., -spiperone).

- Derivatives with 2-(trifluoromethoxy)phenylpiperazine show higher D selectivity (IC < 100 nM) compared to dichlorophenyl analogs .

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -CF, -Cl) on the arylpiperazine enhance D affinity.

- Ethoxy groups on the quinoline improve blood-brain barrier penetration .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar analogs?

Answer:

Solvent Effects : Compare spectra in CDCl vs. MeOD-d; amide proton signals (δ 6.5–8.0 ppm) may shift due to hydrogen bonding .

Dynamic Effects : Broad signals (e.g., piperazine CH) indicate conformational exchange; use variable-temperature NMR to clarify splitting .

Stereochemical Purity : Verify no diastereomeric contamination via NMR or chiral HPLC .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the pentanamide chain to reduce logP while retaining D affinity .

Metabolic Stability : Replace labile ethoxy groups with bioisosteres (e.g., cyclopropoxy) to inhibit cytochrome P450-mediated degradation .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in the D receptor’s orthosteric site .

Basic: What analytical techniques validate the compound’s stability under experimental conditions?

Answer:

Thermogravimetric Analysis (TGA) : Assess decomposition temperature (typically >200°C for crystalline derivatives) .

Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Light Sensitivity : Store in amber vials at -20°C under inert atmosphere to prevent photodegradation .

Advanced: How can fluorescent labeling be incorporated for receptor localization studies?

Answer:

Probe Design : Attach fluorophores (e.g., fluorescein) to the pentanamide chain via a PEG spacer to minimize steric interference .

Validation : Confirm retained receptor affinity via competitive binding assays post-labeling .

Imaging : Use confocal microscopy to track cellular uptake in D-expressing HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.